4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
4-benzoyl-5-(2-chlorophenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-17-11-5-4-10-16(17)19-18(20(26)14-7-2-1-3-8-14)21(27)22(28)25(19)15-9-6-12-24-13-15/h1-13,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLIFPNCYWJSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione, a member of the pyrrolidine-2,3-dione class, has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial agent, particularly against multidrug-resistant strains, and shows promise in other therapeutic areas.
Chemical Structure and Properties
The molecular formula of 4-benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione is . The compound features a pyrrolidine core with various substituents that contribute to its biological activity. The presence of chlorinated phenyl groups and a pyridinyl moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN2O3 |
| IUPAC Name | 4-benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione |
| SMILES | OC(C(N(Cc1cnccc1)C1c(cccc2)c2Cl)=O)=C1C(c1ccccc1)=O |
Antibacterial Properties
Recent studies have identified 4-benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione as a promising candidate against Pseudomonas aeruginosa. The compound acts as an inhibitor of penicillin-binding protein 3 (PBP3), a crucial enzyme for bacterial cell wall synthesis. In vitro assays demonstrated that it exhibits significant antibacterial activity with minimal cytotoxicity:
- Mechanism of Action : The compound binds to PBP3, inhibiting its activity and thus preventing bacterial growth.
- Efficacy : Compounds containing the pyrrolidine-2,3-dione scaffold showed inhibition rates ranging from 60% to 100% at concentrations of 100 µM in screening assays .
Other Biological Activities
Beyond its antibacterial effects, this compound has been explored for various other biological activities:
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
Study on Antibacterial Activity
In a focused study, researchers synthesized a series of pyrrolidine derivatives, including the target compound. They employed high-throughput screening methods to evaluate their efficacy against Pseudomonas aeruginosa. Results indicated that the presence of halogenated groups was critical for enhancing antibacterial activity. The most potent derivatives were subjected to further optimization to improve their pharmacokinetic profiles .
Evaluation of Anticancer Effects
In another investigation, derivatives of the pyrrolidine scaffold were tested against various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited significant cytotoxicity towards breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares substituents and electronic effects of the target compound with similar pyrrolidine-2,3-dione derivatives:
Key Observations :
- The 2-chlorophenyl substituent provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in or bromo in .
- The benzoyl group at position 4 contrasts with the morpholinone ring in or the aminoethylene group in , altering solubility and steric accessibility.
Structural Conformation and Ring Puckering
The pyrrolidine-2,3-dione core exhibits nonplanar puckering, influenced by substituents. Cremer and Pople’s puckering coordinates suggest:
- Benzoyl and chlorophenyl groups in the target compound likely induce asymmetric puckering, enhancing steric interactions with biological targets.
- Hydroxy and morpholinone substituents in may stabilize specific puckering modes through intramolecular hydrogen bonding.
- Nitro groups in could planarize the ring due to conjugation, reducing puckering amplitude.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-Benzoyl-5-(2-chlorophenyl)-1-(pyridin-3-yl)pyrrolidine-2,3-dione, and how are reaction conditions optimized?
- Methodology : The synthesis of pyrrolidine-2,3-dione derivatives typically involves cyclization reactions or condensation of substituted precursors. For example, analogous compounds have been synthesized via the reaction of heterocyclic triones with amines under mild conditions (e.g., acetonitrile at room temperature) . Key steps include:
- Precursor selection : Use of benzoyl-substituted intermediates to introduce aromatic groups.
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Catalysis : Acidic or basic conditions may promote cyclization.
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions and stereochemistry. For example, pyridine protons resonate at δ 8.5–9.0 ppm .
- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C=O bonds at ~1.21 Å) and spatial arrangement. Data-to-parameter ratios >10 ensure reliability .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peaks).
Advanced Research Questions
Q. How can synthetic challenges, such as low yields or undesired byproducts, be addressed in the preparation of this compound?
- Methodology :
- Byproduct analysis : Use HPLC or LC-MS to identify impurities. Adjust reaction time/temperature to minimize side reactions (e.g., over-oxidation).
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance selectivity .
- Computational modeling : DFT calculations predict energetically favorable pathways for regioselective substitutions .
Q. What experimental designs are appropriate for investigating the biological activity of this compound, particularly its mechanism of action?
- Methodology :
- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) using purified targets. IC values are determined via dose-response curves.
- Cellular models : Apoptosis or proliferation assays in cancer cell lines (e.g., MTT assays).
- Structural analogs : Compare activity of derivatives to establish structure-activity relationships (SAR), focusing on the 2-chlorophenyl and pyridine moieties .
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?
- Methodology :
- Standardized protocols : Use USP guidelines for solubility testing (e.g., shake-flask method in pH 7.4 buffer) .
- Accelerated stability studies : Expose the compound to heat/humidity (ICH Q1A guidelines) and monitor degradation via HPLC.
- Inter-laboratory validation : Collaborative studies to reconcile data variations, ensuring consistent analytical conditions (e.g., column type in HPLC) .
Q. What multi-step synthetic routes are feasible for scaling up production while maintaining purity?
- Methodology :
- Modular synthesis : Separate the synthesis into stages (e.g., pyridine ring formation followed by pyrrolidine cyclization).
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate purity.
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Safety and Handling
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust is generated .
- Ventilation : Conduct reactions in fume hoods to limit vapor exposure.
- Waste disposal : Follow EPA guidelines for halogenated organic waste due to the 2-chlorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
